molecular formula C8H14N2O B3371767 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile CAS No. 790626-46-9

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile

Cat. No.: B3371767
CAS No.: 790626-46-9
M. Wt: 154.21 g/mol
InChI Key: PPVYBUDZLWUTPP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O. It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an acetonitrile group attached to the nitrogen atom of the morpholine ring. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile typically involves the reaction of 2,6-dimethylmorpholine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of acetonitrile.

    2-(2,6-Dimethylmorpholin-4-yl)ethanol: Contains an ethanol group instead of acetonitrile.

    2-(2,6-Dimethylmorpholin-4-yl)acetaldehyde: Features an acetaldehyde group instead of acetonitrile.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile is unique due to its specific combination of a morpholine ring with a nitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYBUDZLWUTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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